![molecular formula C20H17FN2O3 B611743 (4-fluorophenyl)(2-(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridin-5(4H)-yl)methanone CAS No. 1363281-27-9](/img/structure/B611743.png)
(4-fluorophenyl)(2-(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridin-5(4H)-yl)methanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. Common techniques might include nucleophilic substitution reactions, ring-closing reactions, or palladium-catalyzed couplings .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The reactivity of the compound would depend on its functional groups. For example, the fluorophenyl group might undergo electrophilic aromatic substitution reactions, while the oxazolopyridine group might participate in nucleophilic reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. These properties can provide important information about how the compound behaves under different conditions .Wissenschaftliche Forschungsanwendungen
Schizophrenia Treatment
JNJ-46778212, also referred to as VU0409551, is being explored as a clinical candidate for the treatment of schizophrenia. It acts as a positive allosteric modulator of the mGlu5 receptor . This modulation is crucial because it can potentially correct imbalances in excitatory and inhibitory signaling in the prefrontal cortex, which are associated with the cognitive deficits observed in schizophrenia .
Cognitive Enhancement
Research indicates that VU0409551 has cognition-enhancing effects. It has been shown to improve memory and synaptic plasticity in animal models . This suggests potential applications in treating cognitive impairments in neurodegenerative diseases like Huntington’s disease .
Neuroprotective Effects
VU0409551 may have neuroprotective properties. By modulating mGlu5 receptors, it could play a role in protecting neuronal cells from damage or degeneration, which is particularly relevant in conditions such as Alzheimer’s disease and other forms of dementia .
Sleep-Wake Regulation
The compound has been found to exhibit wake-promoting effects in animal models. This application could be significant in the development of treatments for sleep disorders, including narcolepsy and sleep apnea .
Synaptic Plasticity
VU0409551 enhances synaptic plasticity, which is the ability of synapses to strengthen or weaken over time. This is fundamental to learning and memory, and the compound’s effects in this area could lead to new therapies for learning disabilities and memory enhancement .
Psychiatric Disorders
Beyond schizophrenia, the modulation of mGlu5 receptors by VU0409551 could have broader implications for various psychiatric disorders, including depression, anxiety, and bipolar disorder, where excitatory-inhibitory balance is disrupted .
Wirkmechanismus
Target of Action
JNJ-46778212, also known as VU0409551, is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5) . The mGlu5 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the central nervous system, regulating neuronal excitability and synaptic plasticity .
Mode of Action
Instead, it binds to a different site, enhancing the receptor’s response to glutamate . This results in increased activation of the mGlu5 receptor, leading to enhanced downstream signaling .
Biochemical Pathways
The activation of mGlu5 receptors by JNJ-46778212 influences several neuroplasticity signaling pathways. It has been shown to enhance NMDAR (N-methyl-D-aspartate receptor) function and rescue long-term potentiation in hippocampal slices . These processes are critical for learning and memory.
Result of Action
The activation of mGlu5 receptors by JNJ-46778212 has been shown to reverse deficits in several neuroplasticity signaling pathways and improve contextual fear memory in animal models . This suggests potential therapeutic benefits in conditions associated with impaired synaptic plasticity, such as schizophrenia .
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-[2-(phenoxymethyl)-6,7-dihydro-4H-[1,3]oxazolo[5,4-c]pyridin-5-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c21-15-8-6-14(7-9-15)20(24)23-11-10-17-18(12-23)26-19(22-17)13-25-16-4-2-1-3-5-16/h1-9H,10-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZLMKNNIUSREV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(O2)COC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-fluorophenyl)-[2-(phenoxymethyl)-6,7-dihydro-4H-[1,3]oxazolo[5,4-c]pyridin-5-yl]methanone |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.